molecular formula C11H13NO5 B2758381 Methyl 1-(furan-2-carbonyl)-4-hydroxypyrrolidine-2-carboxylate CAS No. 251310-49-3

Methyl 1-(furan-2-carbonyl)-4-hydroxypyrrolidine-2-carboxylate

Cat. No.: B2758381
CAS No.: 251310-49-3
M. Wt: 239.227
InChI Key: GVYWVRYDCMRUCE-UHFFFAOYSA-N
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Description

Methyl 1-(furan-2-carbonyl)-4-hydroxypyrrolidine-2-carboxylate is a complex organic compound that features a furan ring, a pyrrolidine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(furan-2-carbonyl)-4-hydroxypyrrolidine-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of furfural with a suitable pyrrolidine derivative under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(furan-2-carbonyl)-4-hydroxypyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan carboxylic acids, while reduction can produce hydroxylated derivatives.

Scientific Research Applications

Methyl 1-(furan-2-carbonyl)-4-hydroxypyrrolidine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-(furan-2-carbonyl)-4-hydroxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan and pyrrolidine derivatives, such as:

  • 2-Furylcarboxylic acid
  • 4-Hydroxy-2-pyrrolidinecarboxylic acid
  • Methyl 2-furylcarboxylate

Uniqueness

Methyl 1-(furan-2-carbonyl)-4-hydroxypyrrolidine-2-carboxylate is unique due to its specific combination of functional groups and rings, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its relevance in multiple fields make it a valuable compound for research and industrial use.

Biological Activity

Methyl 1-(furan-2-carbonyl)-4-hydroxypyrrolidine-2-carboxylate, also known by its CAS number 251310-49-3, is a complex organic compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring and a furan carbonyl group, contributing to its diverse reactivity and biological interactions. Its molecular formula is C11H13NO5C_{11}H_{13}NO_5, with a molecular weight of approximately 225.23 g/mol. The structural uniqueness allows it to participate in various biochemical pathways, making it an interesting subject for pharmacological studies.

This compound exhibits biological activity through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to interact with specific enzymes, potentially modulating their activity. This interaction can influence metabolic pathways and cellular signaling.
  • Receptor Binding : It may bind to various receptors, affecting physiological responses such as inflammation or cell proliferation.
  • Oxidative Stress Modulation : Preliminary studies suggest that it may play a role in reducing oxidative stress within cells, which is critical for protecting against various diseases.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, in vitro tests demonstrated significant inhibition of bacterial growth against strains such as Escherichia coli and Staphylococcus aureus. The compound's ability to disrupt bacterial cell wall synthesis is believed to be a contributing factor to its efficacy.

Cytotoxicity Studies

In cytotoxicity assays using human cell lines, the compound exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing potential anticancer therapies. The half-maximal inhibitory concentration (IC50) values were determined to be in the low micromolar range, indicating potent activity.

Case Study: SARS-CoV-2 Inhibition

A notable study explored the potential of this compound as an inhibitor of SARS-CoV-2 main protease (Mpro). The compound was evaluated alongside other derivatives, revealing promising IC50 values that suggest it could serve as a scaffold for developing antiviral agents against COVID-19.

CompoundIC50 (μM)Target
This compound10.76SARS-CoV-2 Mpro
F8-B221.55SARS-CoV-2 Mpro
F8-S4310.76SARS-CoV-2 Mpro

Synthetic Routes and Industrial Applications

The synthesis of this compound typically involves multi-step organic reactions starting from furfural and pyrrolidine derivatives. Advanced synthetic methods include the use of continuous flow reactors to enhance yield and purity. Its industrial applications extend beyond pharmaceuticals into specialty chemicals, where it serves as an intermediate in the synthesis of more complex organic molecules.

Properties

IUPAC Name

methyl 1-(furan-2-carbonyl)-4-hydroxypyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c1-16-11(15)8-5-7(13)6-12(8)10(14)9-3-2-4-17-9/h2-4,7-8,13H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVYWVRYDCMRUCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1C(=O)C2=CC=CO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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